molecular formula C12H13N3O3S B5716294 ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate

ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No. B5716294
M. Wt: 279.32 g/mol
InChI Key: LOWPJJSDDCRDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'Methoxyfenozide' and belongs to the class of insecticides. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C.

Mechanism of Action

The mechanism of action of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the inhibition of chitin synthesis in insects. Chitin is a vital component of the insect exoskeleton, and its disruption leads to the inability of insects to molt, resulting in their death.
Biochemical and Physiological Effects:
Studies have shown that Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate does not have any significant effects on mammalian cells or on the environment. However, it has been found to be toxic to aquatic organisms and should be used with caution in areas near water bodies.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments include its effectiveness against a wide range of insect pests, its low toxicity to mammals, and its ease of synthesis. However, its limitations include its toxicity to aquatic organisms and the need for caution while handling the compound.

Future Directions

There are several future directions for the use of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate in scientific research. These include:
1. Developing new formulations of the compound that are more effective against specific insect pests.
2. Studying the potential use of the compound in agriculture to reduce the use of chemical pesticides.
3. Investigating the mechanism of action of the compound in more detail to identify new targets for insect control.
4. Developing new methods for the synthesis of the compound that are more efficient and environmentally friendly.
Conclusion:
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has shown significant potential in the field of scientific research. Its effectiveness against a wide range of insect pests, low toxicity to mammals, and ease of synthesis make it a promising candidate for use in insect control. However, its toxicity to aquatic organisms and the need for caution while handling the compound should be taken into consideration. Further research is needed to explore the full potential of this compound in various applications.

Synthesis Methods

The synthesis of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the reaction between 3-methoxybenzoyl chloride and thiourea in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to obtain the final compound.

Scientific Research Applications

Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential use as an insecticide. It has been found to be effective against a wide range of insect pests, including Lepidoptera, Coleoptera, and Hemiptera. The compound works by disrupting the molting process of insects, leading to their death.

properties

IUPAC Name

ethyl N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-3-18-12(16)13-11-15-14-10(19-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWPJJSDDCRDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate

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